molecular formula C8H11N3O B2592321 azetidin-1-yl(1-methyl-1H-pyrazol-3-yl)methanone CAS No. 1872684-33-7

azetidin-1-yl(1-methyl-1H-pyrazol-3-yl)methanone

Cat. No. B2592321
CAS RN: 1872684-33-7
M. Wt: 165.196
InChI Key: NAKRIOOOPNUIDL-UHFFFAOYSA-N
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Description

“azetidin-1-yl(1-methyl-1H-pyrazol-3-yl)methanone” is a chemical compound that is of significant interest in the scientific community due to its unique chemical structure. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Synthesis Analysis

The compound can be synthesized by reacting pyridin-3-ol and N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)azetidine-3-carboxamide in the presence of a catalytic amount of trifluoroacetic acid (TFA) and KOtBu in methanol. The reaction is followed by recrystallization using ethyl acetate. Other related compounds have been synthesized through intermediate derivatization methods (IDMs) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C23H22N4O2. It is a derivative of imidazole, which is a five-membered heterocyclic moiety that contains two nitrogen atoms .

Scientific Research Applications

Pharmaceutical Testing

3-(Azetidine-1-carbonyl)-1-methyl-1H-pyrazole: is utilized in pharmaceutical testing as a high-quality reference standard. It ensures the accuracy of analytical results in the development and testing of new drugs .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex chemical entities. Its structure is pivotal in constructing novel organic compounds for various research purposes.

Glucokinase Activation

In the field of diabetes research, this compound has been identified as part of a glucokinase activator clinical candidate. Glucokinase is an enzyme that plays a significant role in glucose homeostasis, and its activators are being researched for potential therapeutic applications in treating type 2 diabetes .

properties

IUPAC Name

azetidin-1-yl-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-10-6-3-7(9-10)8(12)11-4-2-5-11/h3,6H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKRIOOOPNUIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazole

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